molecular formula C8H16O2 B217116 4-Hydroxytranylcypromine CAS No. 104777-77-7

4-Hydroxytranylcypromine

Cat. No.: B217116
CAS No.: 104777-77-7
M. Wt: 149.19 g/mol
InChI Key: HADIWKXZWHXEDX-DTWKUNHWSA-N
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Description

4-Hydroxytranylcypromine is a metabolite of tranylcypromine, a well-known monoamine oxidase inhibitor used primarily as an antidepressant. This compound is formed through the hydroxylation of tranylcypromine and retains some of the pharmacological properties of its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxytranylcypromine typically involves the hydroxylation of tranylcypromine. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and minimize impurities. The process would also include purification steps such as crystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxytranylcypromine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or aldehyde, while reduction could yield a more saturated compound .

Scientific Research Applications

4-Hydroxytranylcypromine has several scientific research applications, including:

    Chemistry: It is used as a reference compound in studies involving monoamine oxidase inhibitors and their metabolites.

    Biology: It is studied for its effects on neurotransmitter levels and its potential role in neurochemical pathways.

    Medicine: It is investigated for its potential therapeutic effects and side effects in the treatment of depression and other mood disorders.

    Industry: It may be used in the development of new pharmaceuticals and in the study of drug metabolism.

Mechanism of Action

4-Hydroxytranylcypromine exerts its effects by inhibiting the enzyme monoamine oxidase, similar to its parent compound tranylcypromine. This inhibition leads to an increase in the levels of monoamines such as serotonin, norepinephrine, and dopamine in the brain. The compound interacts with the active site of the enzyme, preventing it from catalyzing the breakdown of these neurotransmitters .

Comparison with Similar Compounds

    Tranylcypromine: The parent compound, known for its antidepressant effects.

    N-Acetyltranylcypromine: Another metabolite of tranylcypromine with similar but less potent monoamine oxidase inhibitory effects.

    N-Acetyl-4-Hydroxytranylcypromine: A derivative with modified pharmacological properties.

Uniqueness: 4-Hydroxytranylcypromine is unique in its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. Its specific interactions with monoamine oxidase and its potential effects on neurotransmitter levels make it a compound of interest in both research and therapeutic contexts .

Properties

IUPAC Name

4-[(1S,2R)-2-aminocyclopropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADIWKXZWHXEDX-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909199
Record name 4-(2-Aminocyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104777-77-7
Record name rel-4-[(1R,2S)-2-Aminocyclopropyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104777-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxytranylcypromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminocyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the presence of 4-hydroxytranylcypromine as a metabolite of tranylcypromine in Cunninghamella echinulata suggest about mammalian metabolism?

A1: The study found that Cunninghamella echinulata metabolizes tranylcypromine into several compounds, including this compound, N-acetyltranylcypromine, and the N,O-diacetyl derivative of this compound []. The identification of N-acetyltranylcypromine as the major metabolite in this fungus mirrors observations in mammalian systems. This parallel suggests that Cunninghamella echinulata could serve as a useful model for studying tranylcypromine metabolism in mammals, potentially providing insights into the formation and significance of this compound in humans as well.

Q2: The study mentions the impact of incubation conditions on tranylcypromine biotransformation. Could these conditions also influence the formation of this compound?

A2: The research highlights the impact of incubation conditions, such as temperature and agitation, on the rate and extent of tranylcypromine metabolism by Cunninghamella echinulata []. While not directly investigated for this compound, it's plausible that these factors could also influence its formation. Factors affecting fungal growth and metabolism, like glucose utilization, ammonia formation, and pH, were linked to the rate of tranylcypromine biotransformation. Therefore, optimizing these incubation conditions might be crucial for studying the specific metabolic pathways leading to this compound and understanding its potential role as a metabolite.

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